molecular formula C9H14N4O B13065999 2-(3-amino-1H-pyrazol-1-yl)-N-cyclopropylpropanamide

2-(3-amino-1H-pyrazol-1-yl)-N-cyclopropylpropanamide

Cat. No.: B13065999
M. Wt: 194.23 g/mol
InChI Key: HNIVKYDDKSRWOK-UHFFFAOYSA-N
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Description

2-(3-amino-1H-pyrazol-1-yl)-N-cyclopropylpropanamide is a chemical compound with a unique structure that includes a pyrazole ring and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-1H-pyrazol-1-yl)-N-cyclopropylpropanamide typically involves the reaction of 3-amino-1H-pyrazole with cyclopropylpropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-1H-pyrazol-1-yl)-N-cyclopropylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions, such as the presence of a catalyst or specific temperature and pressure settings.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound, potentially including carboxylic acids or ketones.

    Reduction: Reduced forms of the compound, such as alcohols or amines.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

2-(3-amino-1H-pyrazol-1-yl)-N-cyclopropylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-amino-1H-pyrazol-1-yl)-N-cyclopropylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-amino-1H-pyrazol-1-yl)acetic acid
  • 2-(3-amino-1H-pyrazol-1-yl)acetamide
  • 3-(3-chloro-1H-pyrazol-1-yl)pyridine

Uniqueness

2-(3-amino-1H-pyrazol-1-yl)-N-cyclopropylpropanamide is unique due to its combination of a pyrazole ring and a cyclopropyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Biological Activity

2-(3-amino-1H-pyrazol-1-yl)-N-cyclopropylpropanamide, with the CAS number 1183348-18-6, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, particularly focusing on its anti-inflammatory, antimicrobial, and other relevant activities.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.

  • Case Study : A series of pyrazole derivatives were synthesized and tested for their COX inhibitory activities. Compounds exhibited IC50 values ranging from 0.02 to 0.04 µM against COX-2, indicating potent anti-inflammatory effects compared to standard drugs like diclofenac .
CompoundIC50 (µM)Target Enzyme
Pyrazole Derivative A0.02COX-2
Pyrazole Derivative B0.04COX-2
Diclofenac0.05COX-2

2. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been extensively documented. These compounds have shown effectiveness against various bacterial strains.

  • Research Findings : In vitro studies demonstrated that certain pyrazole compounds exhibited significant antibacterial activity against E. coli, S. aureus, and Pseudomonas aeruginosa. The presence of specific functional groups in the structure enhances this activity .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli10 µg/mL
S. aureus15 µg/mL
Pseudomonas aeruginosa20 µg/mL

3. Other Pharmacological Activities

Beyond anti-inflammatory and antimicrobial effects, pyrazole derivatives have been explored for additional therapeutic potentials:

  • Anticancer Activity : Some studies indicate that pyrazole derivatives can inhibit tumor growth in various cancer cell lines.
  • Analgesic Effects : Compounds similar to this compound have shown analgesic properties comparable to traditional pain relief medications .

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

2-(3-aminopyrazol-1-yl)-N-cyclopropylpropanamide

InChI

InChI=1S/C9H14N4O/c1-6(9(14)11-7-2-3-7)13-5-4-8(10)12-13/h4-7H,2-3H2,1H3,(H2,10,12)(H,11,14)

InChI Key

HNIVKYDDKSRWOK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1CC1)N2C=CC(=N2)N

Origin of Product

United States

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